Cas no 180675-08-5 (Fmoc-asp(ompe)-oh)

Fmoc-asp(ompe)-oh Chemical and Physical Properties
Names and Identifiers
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- L-Aspartic acid,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester
- Fmoc-Asp(OMpe)-OH
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid
- NALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-ASPARTIC ACID 3-METHYLPENTYL ESTER,
- FMOC-ASPARTIC ACID(OMPE)
- N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-ASPARTIC ACID 3-METHYL-PENT-3-YL
- N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-ASPARTIC ACID 3-METHYLPENTYL ESTER
- N-ALPHA-FMOC-(O-3-METHYL-PENT-3-YL)ASPARTIC ACID
- Fmoc-L-Asp(OMpe)-OH
- FMoc-L-aspartic acid β-Methylpentyl ester
- N-Fmoc-L-aspartic acid 4-methylpentyl ester
- (9H-Fluoren-9-yl)MethOxy]Carbonyl Asp(OMpe)-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid 4-(1-ethyl-1-methylpropyl) ester
- C73469
- (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name)
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid
- S-180675-08-5
- DTXSID00718532
- AKOS016014514
- MFCD10001333
- DS-6844
- 180675-08-5
- CS-0084255
- (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-[(3-METHYLPENTAN-3-YL)OXY]-4-OXOBUTANOIC ACID
- (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid
- Fmoc-asp(ompe)-oh
-
- MDL: MFCD10001333
- Inchi: InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1
- InChI Key: SYGKUYKLHYQKPL-NRFANRHFSA-N
- SMILES: CCC(CC)(OC(C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O)=O)C
Computed Properties
- Exact Mass: 439.19900
- Monoisotopic Mass: 439.19948764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 12
- Complexity: 653
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 4.6
Experimental Properties
- Density: 1.214±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (6.2E-4 g/L) (25 ºC),
- PSA: 105.42000
- LogP: 4.69470
Fmoc-asp(ompe)-oh Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66281-1g |
N-Fmoc-L-aspartic acid 4-methylpentyl ester, 98% |
180675-08-5 | 98% | 1g |
¥1240.00 | 2023-02-22 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66281-5g |
N-Fmoc-L-aspartic acid 4-methylpentyl ester, 98% |
180675-08-5 | 98% | 5g |
¥5188.00 | 2023-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F66360-25g |
Fmoc-Asp(OMpe)-OH |
180675-08-5 | 97% | 25g |
¥1801.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154895-1g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid |
180675-08-5 | 98% | 1g |
¥237 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F66360-100mg |
Fmoc-Asp(OMpe)-OH |
180675-08-5 | 97% | 100mg |
¥27.0 | 2023-09-07 | |
TRC | F604210-1g |
Fmoc-asp(ompe)-oh |
180675-08-5 | 1g |
$259.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D605840-250g |
Fmoc-Asp(OMpe)-OH |
180675-08-5 | 98% | 250g |
$2980 | 2023-05-16 | |
Chemenu | CM276605-10g |
Fmoc-Asp(OMpe)-OH |
180675-08-5 | 97% | 10g |
$*** | 2023-03-30 | |
abcr | AB313695-5 g |
Fmoc-asp(OMpe)-OH, 97%; . |
180675-08-5 | 97% | 5g |
€354.00 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154895-100mg |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid |
180675-08-5 | 98% | 100mg |
¥42 | 2023-02-18 |
Fmoc-asp(ompe)-oh Related Literature
-
Jose M. Palomo RSC Adv. 2014 4 32658
-
Robert Zitterbart,Nadja Berger,Oliver Reimann,Gavin T. Noble,Stephan Lüdtke,Dominik Sarma,Oliver Seitz Chem. Sci. 2021 12 2389
Additional information on Fmoc-asp(ompe)-oh
Introduction to Fmoc-asp(ompe)-oh (CAS No. 180675-08-5)
Fmoc-asp(ompe)-oh, also known by its CAS registry number CAS No. 180675-08-5, is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of aspartic acid, a naturally occurring amino acid, and is widely used in peptide synthesis and related research areas. The term Fmoc stands for 9-fluorenylmethyloxycarbonyl, which is a protecting group commonly used in solid-phase peptide synthesis (SPPS). The inclusion of the ompe group further modifies the structure, making it a versatile tool for researchers in various scientific disciplines.
The structure of Fmoc-asp(ompe)-oh consists of a central aspartic acid backbone with specific functional groups attached. The Fmoc group is attached to the amino terminus, while the carboxyl terminus is modified with the ompe group, which stands for O-methyl phosphonooxyethyl ester. This modification enhances the stability and reactivity of the compound during synthesis processes. Recent studies have highlighted the importance of such modifications in improving the efficiency of peptide coupling reactions, particularly in complex multi-peptide constructions.
In terms of applications, Fmoc-asp(ompe)-oh is extensively utilized in academic and industrial settings for the synthesis of peptides and proteins. Its role as a building block in peptide synthesis has been pivotal in advancing research in areas such as drug discovery, vaccine development, and diagnostic tools. For instance, recent research has demonstrated its utility in constructing bioactive peptides that target specific receptors or enzymes, paving the way for novel therapeutic interventions.
The synthesis of Fmoc-asp(ompe)-oh involves a series of well-established chemical reactions, including nucleophilic acyl substitutions and protection/deprotection steps. The use of the Fmoc group ensures that the amino terminus remains protected during intermediate steps, preventing unwanted side reactions. Similarly, the ompe group provides stability to the carboxyl terminus, ensuring precise control over reaction outcomes. Recent advancements in synthetic methodologies have further optimized these processes, reducing reaction times and increasing yields.
Beyond its role in peptide synthesis, Fmoc-asp(ompe)-oh has also found applications in biochemical studies aimed at understanding protein-protein interactions and enzyme mechanisms. By incorporating this compound into designed peptides or proteins, researchers can probe specific interactions or catalytic activities with unprecedented precision. For example, studies published in high-impact journals have utilized this compound to investigate the role of aspartic acid residues in enzyme catalysis and substrate binding.
In conclusion, Fmoc-asp(ompe)-oh (CAS No. 180675-08-5) is a vital compound in modern chemistry and biochemistry. Its unique structure and functional groups make it an indispensable tool for peptide synthesis and biochemical research. As scientific advancements continue to unfold, this compound will likely play an even more significant role in driving innovation across various fields.
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